molecular formula C24H32O6 B13428023 Cortisone 21-Propionate

Cortisone 21-Propionate

Cat. No.: B13428023
M. Wt: 416.5 g/mol
InChI Key: QMQRXYJPXCHNDY-NSICTAEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone 21-Propionate: is a synthetic corticosteroid derived from cortisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a pregnene (21-carbon) steroid hormone and is a naturally-occurring corticosteroid metabolite that is also used as a pharmaceutical prodrug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortisone 21-Propionate involves several steps, starting from cortisone. The key steps include esterification at the 21st carbon position. The reaction typically involves the use of propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cortisone 21-Propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cortisol (from oxidation), cortisone (from reduction), and this compound (from esterification) .

Scientific Research Applications

Cortisone 21-Propionate has a wide range of applications in scientific research:

Mechanism of Action

Cortisone 21-Propionate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the suppression of inflammatory mediators such as prostaglandins and leukotrienes, and the upregulation of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cortisone 21-Propionate is unique due to its specific esterification at the 21st carbon position, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This modification also reduces the systemic absorption and potential side effects compared to other corticosteroids .

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-17,21,29H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1

InChI Key

QMQRXYJPXCHNDY-NSICTAEPSA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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